molecular formula C22H20Cl2N2O2S2 B286336 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone

4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone

Cat. No. B286336
M. Wt: 479.4 g/mol
InChI Key: NHDUEMKXPFDOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of pyridazinone derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the expression of certain pro-inflammatory and pro-tumor genes. It has also been proposed that this compound may inhibit the replication of viruses by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone have been investigated in various studies. This compound has been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit the growth of tumors in animal models. It has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone in lab experiments is its potential therapeutic properties. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its cytotoxic effects on normal cells. Therefore, further studies are needed to determine the optimal concentration and duration of treatment to minimize the cytotoxic effects.

Future Directions

There are several future directions for research on 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Another future direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and duration of treatment to minimize the cytotoxic effects on normal cells.

Synthesis Methods

The synthesis of 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone has been reported in the literature. The synthesis involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to obtain 2,4-dichlorobenzyl sulfide. The 2,4-dichlorobenzyl sulfide is then reacted with 2-(4-bromophenyl)-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-1,3,4-oxadiazole to obtain the desired compound.

Scientific Research Applications

The potential therapeutic properties of 4-[(2,4-dichlorobenzyl)sulfanyl]-2-phenyl-5-(tetrahydro-2H-pyran-2-ylsulfanyl)-3(2H)-pyridazinone have been investigated in various scientific studies. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In one study, it was found that this compound can inhibit the growth of human lung cancer cells by inducing apoptosis. Another study reported that this compound can inhibit the replication of the hepatitis B virus.

properties

Molecular Formula

C22H20Cl2N2O2S2

Molecular Weight

479.4 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-5-(oxan-2-ylsulfanyl)-2-phenylpyridazin-3-one

InChI

InChI=1S/C22H20Cl2N2O2S2/c23-16-10-9-15(18(24)12-16)14-29-21-19(30-20-8-4-5-11-28-20)13-25-26(22(21)27)17-6-2-1-3-7-17/h1-3,6-7,9-10,12-13,20H,4-5,8,11,14H2

InChI Key

NHDUEMKXPFDOMY-UHFFFAOYSA-N

SMILES

C1CCOC(C1)SC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CCOC(C1)SC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.